
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of an azetidine ring followed by the introduction of amino and chlorophenyl groups. The compound can be characterized using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, a study on related azetidine derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | Moderate (MIC: 32 µg/mL) | Weak (MIC: >128 µg/mL) |
Compound B | Strong (MIC: 16 µg/mL) | Moderate (MIC: 64 µg/mL) |
This compound | Strong (MIC: 8 µg/mL) | Moderate (MIC: 32 µg/mL) |
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar compounds can enhance cognitive function by modulating neurotransmitter levels in the brain. For instance, studies show that they can increase acetylcholine release, which is crucial for memory and learning processes .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of azetidine derivatives highlighted the antimicrobial potency of compounds structurally similar to this compound. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in decreased cell viability and increased apoptotic markers compared to untreated controls.
- Neuroprotection : A recent animal study suggested that administration of related azetidine compounds improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta plaque formation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one derivatives. For instance, thiazolidin-4-one derivatives, which share structural similarities with the azetidinone framework, have shown promising results against various cancer cell lines:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and mTOR, leading to reduced cell proliferation and increased cell death .
- Case Studies: A series of synthesized derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 1.27 to 1.50 μM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazolidinone derivatives similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Studies: Various derivatives were tested for their antimicrobial efficacy using standard methods such as disk diffusion and broth microdilution assays. Some derivatives showed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to this compound have been shown to possess anti-inflammatory properties:
- Mechanism: These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .
Antidiabetic Activity
Thiazolidinone derivatives are known for their antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ:
- Research Findings: Studies indicate that modifications to the thiazolidinone structure can enhance insulin sensitivity and glucose uptake in adipocytes .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Assay Method | Key Findings |
---|---|---|
Anticancer | MTT Assay | IC50 values: 1.27 - 1.50 μM against MCF-7 cells |
Antimicrobial | Disk Diffusion | Effective against S. aureus and E. coli |
Anti-inflammatory | ELISA | Inhibition of TNF-alpha production |
Antidiabetic | Glucose Uptake Assay | Enhanced glucose uptake in adipose tissue |
Modification Type | Effect on Activity |
---|---|
Substitution at Position 5 | Increased anticancer potency |
Halogenation | Enhanced antimicrobial activity |
Alkyl chain extension | Improved anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including condensation of substituted aromatic aldehydes with β-lactam precursors, followed by cyclization under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalyst optimization : Use of triethylamine or DMAP improves cyclization kinetics .
- Temperature control : Maintaining 60–80°C minimizes side reactions like ring-opening .
For yield improvement, HPLC monitoring of intermediates and column chromatography purification are recommended .
Q. How can the structural integrity of this compound be validated experimentally?
A combination of techniques is essential:
- NMR spectroscopy : 1H- and 13C-NMR confirm substituent positions (e.g., 4-chlorophenyl at C4 and 3,4-dimethoxybenzyl at N1) .
- X-ray crystallography : Resolves stereochemistry of the azetidin-2-one ring and verifies bond angles (e.g., C3-N-C4 ~109°) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C18H16ClN2O3) .
Q. What methods are used to assess thermal stability and decomposition profiles?
Differential scanning calorimetry (DSC) is critical for determining:
- Melting point: Typically observed between 180–200°C .
- Thermal decomposition onset: Occurs at ~250°C under nitrogen .
TGA-MS coupled analysis identifies volatile byproducts (e.g., chlorobenzene or methoxy derivatives) during degradation .
Advanced Research Questions
Q. How do substituent modifications (e.g., 4-chlorophenyl vs. 4-bromophenyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, Br) at C4 enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Methoxy groups on the benzyl ring improve solubility but reduce membrane permeability .
Quantitative comparisons require molecular docking (AutoDock Vina) and in vitro IC50 assays against target proteins .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., amino group at C3 as a hydrogen-bond donor) .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., with β-lactamase or GPCRs) over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Impurity interference : Use HPLC-UV/Vis (≥95% purity) to eliminate confounding byproducts .
- Cell-line specificity : Validate activity across multiple models (e.g., HEK293 vs. HeLa) .
Q. What chromatographic techniques separate enantiomers of this compound?
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (85:15) mobile phase .
- Supercritical Fluid Chromatography (SFC) : CO2-methanol gradients achieve baseline separation with <2% enantiomeric excess .
Q. How does crystal packing affect the compound’s physicochemical properties?
Single-crystal X-ray analysis (e.g., P21/n space group) reveals:
- Hydrogen-bond networks : Between the amino group and carbonyl oxygen stabilize the lattice .
- π-π stacking : 4-Chlorophenyl and dimethoxybenzyl groups enhance crystallinity and shelf stability .
Q. What experimental conditions accelerate hydrolysis of the β-lactam ring?
- pH-dependent studies : Hydrolysis peaks at pH 9–10 (0.1 M NaOH), monitored via UV-Vis at 260 nm .
- Enzymatic cleavage : Incubation with β-lactamase (2 U/mL) at 37°C degrades the ring within 1 hour .
Q. How can reaction mechanisms for derivative synthesis be elucidated?
Eigenschaften
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHALKTUKXCXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.